5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one is a thiazolidine derivative that exhibits significant biological activity, particularly in pharmacology. This compound is categorized as an imino-thiazolidinone, which is characterized by a thiazolidine ring containing a carbonyl and an imine functional group. The compound's structure includes a pyridine moiety, enhancing its potential for diverse biological applications.
The compound can be synthesized from various precursors, including thiazolidine-2,4-dione and substituted benzyl amines. It is often studied for its potential therapeutic effects and serves as an important intermediate in medicinal chemistry.
The synthesis of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one typically involves the following steps:
The synthesis may require specific catalysts such as piperidine or other bases to promote the reaction efficiency. Reaction conditions such as temperature and solvent choice (e.g., ethanol) are critical for optimizing yield and purity .
The molecular formula of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one is , with a molecular weight of approximately 356.44 g/mol. The structure features:
The compound's structural representation can be described using SMILES notation: CN(CCOc1ccc(CC2SC(=N)NC2=O)cc1)c3ccccn3
, and its InChI identifier provides a unique way to represent its chemical structure for databases .
5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to avoid degradation or unwanted side reactions. Solvent choice and temperature play crucial roles in reaction kinetics and product stability.
The mechanism of action for 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one primarily involves:
Studies indicate that thiazolidinone derivatives exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one typically appears as a solid at room temperature. Its melting point, solubility in organic solvents (like ethanol), and stability under various conditions are essential characteristics for practical applications.
The compound is stable under neutral pH but may hydrolyze under acidic or basic conditions. Its reactivity profile includes susceptibility to nucleophilic attack at the carbonyl carbon and potential oxidation of the thiazolidine ring under strong oxidizing agents.
Quantitative structure–activity relationship studies have shown that modifications on the benzene ring significantly affect biological activity, indicating that electronic properties play a crucial role in its pharmacological profile .
5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one has several potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4